molecular formula C27H22O8 B017292 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone CAS No. 7392-74-7

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone

Cat. No.: B017292
CAS No.: 7392-74-7
M. Wt: 474.5 g/mol
InChI Key: KOELERLPRQKGLG-VHFRWLAGSA-N
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Description

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone (Tri-O-benzoyl-MRL) is a naturally occurring compound found in plants, specifically in the genus of plants known as Erythrina. It has been studied extensively due to its potential medicinal properties. Tri-O-benzoyl-MRL has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been found to have potential applications in the field of immunology.

Scientific Research Applications

First Synthesis of 2,3,4-Tri-O-benzyl-5-thio-D-ribono-1,5-lactone The first synthesis of 2,3,4-tri-O-benzyl-5-thio-D-ribono-1,5-lactone was achieved from 5-bromo-5-deoxy-D-ribono-1,4-lactone, showing significant yield at each step, indicating the chemical's potential for various applications in synthesis and chemistry research (Chaveriat et al., 2005).

Nonvolatile Oxidation Products in Maillard Model Systems The compound's lactone derivatives were identified in glucose and glucose/glycine model systems, indicating its role in understanding the Maillard reaction, which is crucial in food chemistry and the study of nonvolatile oxidation products (Haffenden & Yaylayan, 2008).

Crystal Structure Analysis The crystal structure of a related compound, 5-O-benzoyl-2,3-O-isopropylidene-d-ribono-1,4-lactone, was analyzed, confirming the known absolute configuration for the lactone moiety of the ester substituent. This kind of research is critical for understanding the physical and chemical properties of such compounds (Bortoluzzi et al., 2017).

Facile Synthesis and Mechanism Study The synthesis of related lactones and an investigation into the mechanism of DMSO-mediated configuration inversion was conducted, contributing to the knowledge about reaction mechanisms and offering a more cost-effective synthesis approach (Lv et al., 2018).

Access to Derivatives via Hydroxy Methylation The compound's derivatives were synthesized, demonstrating its potential use in generating structurally complex sugars and contributing to the field of organic synthesis and carbohydrate chemistry (Imrich & Ziegler, 2019).

Future Directions

The compound is currently used in the development of antiviral drugs, particularly for research of Influenza . It’s a precursor in the creation of inhibitors for neuraminidase, an enzyme integral in disease spread . This suggests potential future directions in antiviral drug development.

Mechanism of Action

Target of Action

The primary target of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is the GluR2/3 family of glutamate receptors . These receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission.

Mode of Action

This compound acts as an agonist at the GluR2/3 family of glutamate receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.

Pharmacokinetics

It’s soluble in chloroform, ethyl acetate, and dimethoxyethane , which suggests it may have good bioavailability.

Result of Action

The activation of the GluR2/3 glutamate receptors by this compound can lead to various molecular and cellular effects. It’s used as a probe for the identification of glutamate receptor sequences in the brain and spinal cord .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C . .

Properties

IUPAC Name

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOELERLPRQKGLG-VHFRWLAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563387
Record name (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7392-74-7
Record name (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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